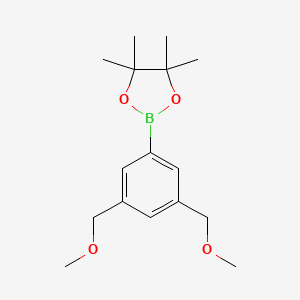
3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. The compound’s structure includes a phenyl ring substituted with two methoxymethyl groups and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 3,5-bis(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.
化学反応の分析
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acidic reagents such as hydrochloric acid or catalysts like platinum on carbon can be employed.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl compounds or styrene derivatives, depending on the coupling partner.
Protodeboronation: The major product is the corresponding phenyl derivative without the boronic ester group.
科学的研究の応用
Chemistry: 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components. Its role in forming stable and diverse molecular structures is crucial in material science.
作用機序
Suzuki–Miyaura Coupling: The mechanism involves three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the palladium catalyst.
Molecular Targets and Pathways: The primary target is the palladium catalyst, which facilitates the coupling reaction. The pathways involve the formation and breaking of carbon-palladium and carbon-boron bonds.
類似化合物との比較
- Phenylboronic acid pinacol ester
- 3-Methoxyphenylboronic acid pinacol ester
- 4-Bromomethylphenylboronic acid pinacol ester
Uniqueness: 3,5-Bis(methoxymethyl)phenylboronic acid pinacol ester is unique due to its dual methoxymethyl substitution, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing complex molecules with specific functional groups.
特性
IUPAC Name |
2-[3,5-bis(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-12(10-18-5)7-13(9-14)11-19-6/h7-9H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRAVTWWXNWEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)COC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














